A Technical Guide to 1,4-Bis(2-methylstyryl)benzene (CAS No. 13280-61-0): Properties, Synthesis, and Applications
A Technical Guide to 1,4-Bis(2-methylstyryl)benzene (CAS No. 13280-61-0): Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound 1,4-Bis(2-methylstyryl)benzene, also known as Bis-MSB, corresponding to CAS number 13280-61-0. This document details its core physicochemical properties, outlines a detailed experimental protocol for its synthesis via the Wittig-Horner reaction, and explores its significant applications, particularly as a fluorescent probe in the detection of cellular apoptosis. The information is presented with a focus on quantitative data, experimental reproducibility, and the underlying scientific principles, making it a valuable resource for professionals in chemical synthesis, biomedical research, and drug development.
Core Properties of 1,4-Bis(2-methylstyryl)benzene
1,4-Bis(2-methylstyryl)benzene is a fluorescent organic compound characterized by its conjugated styrylbenzene structure. Its unique photophysical properties make it a valuable tool in various scientific applications.
Physicochemical Properties
A summary of the key physicochemical properties of 1,4-Bis(2-methylstyryl)benzene is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 13280-61-0 | |
| Molecular Formula | C₂₄H₂₂ | |
| Molecular Weight | 310.44 g/mol | |
| Appearance | Light yellow to yellow-green crystalline powder | |
| Melting Point | 179-184 °C | |
| Solubility | Soluble in dioxane (0.5 g/10 mL, hot) | |
| Fluorescence Emission Maxima | 420 nm |
Spectroscopic Data
The structural integrity and purity of 1,4-Bis(2-methylstyryl)benzene are typically confirmed through various spectroscopic techniques.
| Spectroscopic Data | Key Features and Interpretation |
| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for aromatic protons in the range of δ 7.0-7.6 ppm. The vinyl protons would appear as doublets in the δ 6.5-7.5 ppm region with a large coupling constant indicative of a trans configuration. The methyl protons would present as a singlet around δ 2.4 ppm. |
| ¹³C NMR | The carbon NMR spectrum will display signals for the aromatic carbons between δ 120-140 ppm. The vinyl carbons are expected in the δ 125-135 ppm range, and the methyl carbons will appear upfield, typically around δ 20-25 ppm. |
| FTIR | The infrared spectrum will exhibit characteristic absorption bands. C-H stretching vibrations for the aromatic and vinyl groups are expected around 3000-3100 cm⁻¹. The C=C stretching of the aromatic ring and the vinyl group will appear in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations for the substituted benzene (B151609) rings will also be present. |
| UV-Vis | The UV-Vis absorption spectrum is characterized by a strong absorption band in the ultraviolet region, typically around 350-400 nm, which is attributed to the π-π* transitions of the conjugated system. |
Synthesis of 1,4-Bis(2-methylstyryl)benzene: A Detailed Experimental Protocol
The synthesis of 1,4-Bis(2-methylstyryl)benzene is most commonly achieved through the Wittig-Horner reaction, which allows for the stereoselective formation of the trans-alkene linkages.
Reaction Principle
The Wittig-Horner reaction involves the reaction of a phosphonate (B1237965) ylide with an aldehyde or ketone to form an alkene. In this synthesis, a bis-phosphonate ylide derived from 1,4-bis(brom
